2-Morpholino-5-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

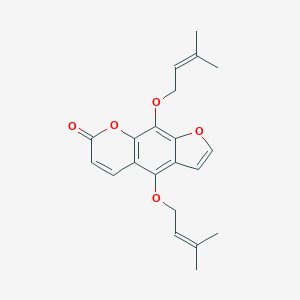

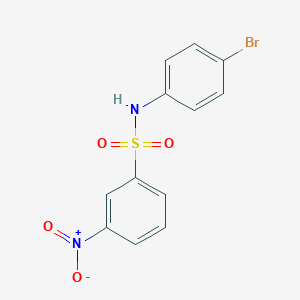

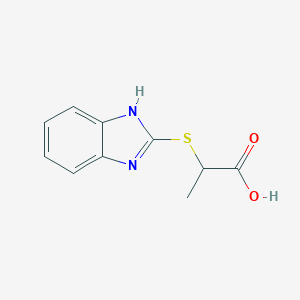

2-Morpholino-5-nitroaniline is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is used in proteomics research .

Synthesis Analysis

The synthesis of anilines, which include compounds like 2-Morpholino-5-nitroaniline, can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of 2-Morpholino-5-nitroaniline consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-5-nitroaniline include a molecular formula of C10H13N3O3 and a molecular weight of 223.23 .科学的研究の応用

Glucosidase Inhibition and Antioxidant Activities

2-Morpholino-5-nitroaniline has been utilized in the synthesis of benzimidazole derivatives, which exhibit significant antioxidant activities and glucosidase inhibitory potential. These derivatives have shown to possess higher inhibitory potential than standard treatments in some cases. This suggests potential applications in managing oxidative stress-related diseases and in diabetes treatment (Özil, Parlak, & Baltaş, 2018).

Influence on Ionic Liquids Properties

Studies have also investigated the impact of morpholino-induced reactions, like the Kemp elimination reaction, in various ionic liquids. These studies contribute to understanding the molecular properties and three-dimensional structures of room-temperature ionic liquids, which are significant in green chemistry and solvent design (D’Anna, La Marca, Lo Meo, & Noto, 2009).

DNA Synthesis and Modifications

Research on morpholino compounds, including 2-morpholino-5-nitroaniline, has led to advancements in the synthesis of DNA fragments. These developments have implications in molecular biology and genetics, particularly in the field of genetic engineering and synthesis of oligonucleotides (Marel, Veeneman, & Boom, 1981).

Nitrosation and Carcinogenicity Studies

2-Morpholino-5-nitroaniline plays a role in studies related to the nitrosation of morpholine, contributing to the understanding of carcinogenicity and chemical kinetics. This research is crucial in assessing environmental and health risks associated with nitrosamine compounds (Casado, Quintela, Mosquera, Prieto, & Tato, 1983).

Synthesis of Chroman-4-ones

It has been used in the synthesis of 2-morpholino-2-trifluoromethylchroman-4-ones, contributing to the field of organic chemistry and the development of new compounds with potential applications in material science and medicinal chemistry (Sosnovskikh & Usachev, 2001).

Safety And Hazards

特性

IUPAC Name |

2-morpholin-4-yl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFCTPJGGZWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389666 |

Source

|

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-5-nitroaniline | |

CAS RN |

4031-79-2 |

Source

|

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)

![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)